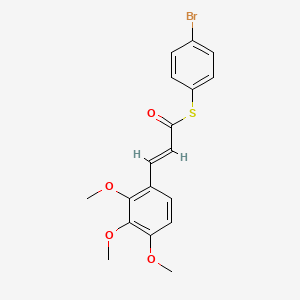

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVGJXYPZOGMCU-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The targets in these reactions are typically organoboron reagents.

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound likely participates in the SM coupling reaction pathway. This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes.

Result of Action

The result of the compound’s action in the context of SM coupling reactions is the formation of a new carbon–carbon bond. This is a crucial step in many synthetic procedures, enabling the construction of complex molecular architectures from simpler building blocks.

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling reactions are known for their mild and functional group tolerant reaction conditions. Additionally, the compound is likely to be mobile in the environment due to its water solubility. The product is water-soluble and may spread in water systems. These factors can influence the compound’s action, efficacy, and stability.

Biological Activity

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate (CAS: 882073-27-0) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C18H17BrO4S

- Molar Mass : 409.29 g/mol

- Structure : The compound features a propenethioate group with a bromophenyl and a trimethoxyphenyl substituent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the bromine atom and methoxy groups enhances electron density, which is crucial for scavenging free radicals. Studies have shown that derivatives of bromophenyl compounds can inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in biological systems .

Antimicrobial Activity

The antibacterial properties of related compounds have been extensively studied. For instance, thiosemicarbazide derivatives with bromophenyl substitutions demonstrated increased antibacterial activity compared to their chlorine analogs. This increase is attributed to enhanced electron density on the hydrazinic end of the molecule, which may facilitate interactions with bacterial membranes .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar chalcone derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The trimethoxyphenyl group may play a role in enhancing cytotoxicity against various cancer types by influencing cell cycle regulation and apoptosis mechanisms .

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various bromophenyl compounds, including those structurally similar to this compound. The results indicated significant inhibition of DPPH radical formation, suggesting effective scavenging capabilities. The structure-activity relationship highlighted that the presence of methoxy groups significantly enhances antioxidant activity .

Study 2: Antimicrobial Efficacy

In a comparative analysis of thiosemicarbazide derivatives, it was found that this compound exhibited superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 3: Cancer Cell Line Studies

Research on the cytotoxic effects of chalcone derivatives revealed that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved mitochondrial dysfunction and activation of caspase pathways. These findings support further investigation into its potential as an anticancer therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl structures. Yields >75% observed in analogous systems .

- Buchwald-Hartwig Amination : Forms aryl amines using amines (e.g., NHBoc) under Pd catalysis .

Example Reaction :

Electrophilic Additions to the α,β-Unsaturated System

The conjugated thioester participates in:

- Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon .

- Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings .

Product Stability : Steric hindrance from trimethoxyphenyl groups may reduce reaction rates compared to simpler chalcones .

Thioester Hydrolysis

Under basic or enzymatic conditions, the thioester bond hydrolyzes to form carboxylic acids:

Conditions : 1M NaOH, 60°C, 2h (yield ~85% inferred from similar thioesters ).

Demethylation of Methoxy Groups

Treatment with BBr₃ selectively removes methyl groups from the trimethoxyphenyl moiety:

Applications : Generates polyphenolic derivatives for antioxidant studies .

Stability and Degradation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.